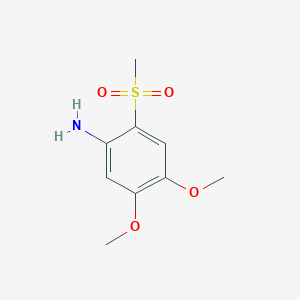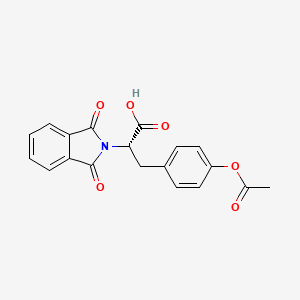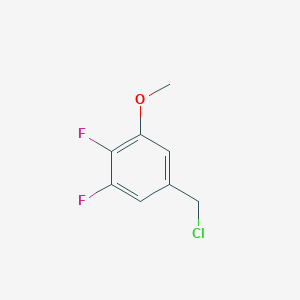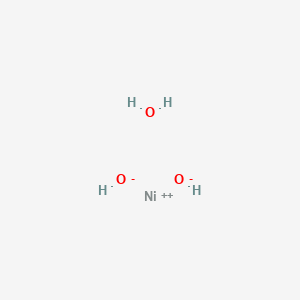![molecular formula C22H21NO6 B12828533 (3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)
(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Asp-OAll, also known as N-α-Fmoc-D-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis due to its orthogonal protecting groups, which allow for selective deprotection and functionalization. This compound is particularly useful in the synthesis of peptides and proteins with specific modifications at the aspartic acid residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asp-OAll typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is then protected with an allyl ester. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of Fmoc-D-Asp-OAll follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Asp-OAll undergoes various chemical reactions, including:
Substitution Reactions: The allyl ester group can be selectively removed using palladium catalysts, allowing for further functionalization of the aspartic acid residue.
Deprotection Reactions: The Fmoc group can be removed using piperidine, exposing the amino group for subsequent coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used for the selective removal of the allyl ester group.
Piperidine: Used for the removal of the Fmoc group.
Dichloromethane and Dimethylformamide: Common solvents used in the reactions.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives, which can be further modified to create complex peptides and proteins .
Scientific Research Applications
Fmoc-D-Asp-OAll is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins with specific modifications.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-D-Asp-OAll involves the selective protection and deprotection of the amino and carboxyl groups of aspartic acid. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The allyl ester group protects the carboxyl group, allowing for selective deprotection and functionalization. These protecting groups enable the synthesis of complex peptides and proteins with high precision .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Aspartic Acid 4-Allyl Ester: Similar in structure but uses the L-isomer of aspartic acid.
Fmoc-D-Aspartic Acid 4-tert-Butyl Ester: Uses a tert-butyl ester group instead of an allyl ester.
Uniqueness
Fmoc-D-Asp-OAll is unique due to its use of the D-isomer of aspartic acid and the allyl ester protecting group. This combination allows for selective deprotection and functionalization, making it highly valuable in the synthesis of peptides and proteins with specific modifications .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
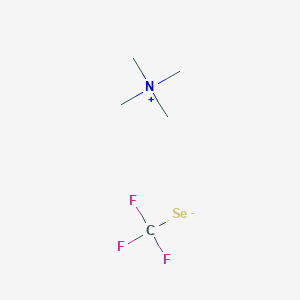
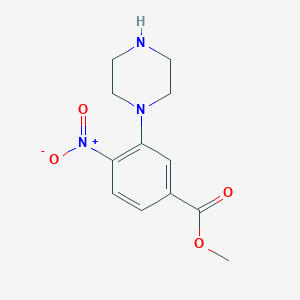


![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
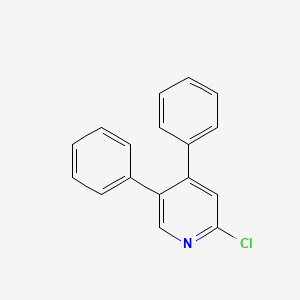
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
